Methyl 3-(methoxymethyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various processes. For instance, the synthesis of “Methyl 3-hydroxy-4-methoxybenzoate” involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another example is the synthesis of “Methyl 3-methoxy-4-(methoxymethyl)benzoate”, which involves similar processes .Chemical Reactions Analysis
Esters, such as “Methyl 3-methoxybenzoate”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
“Methyl 3-methoxybenzoate” has a density of 1.1±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.9±3.0 kJ/mol and a flash point of 93.8±14.4 °C .Scientific Research Applications
Catalytic Reduction and Surface Chemistry
In Situ Study of Benzoate Reduction
Research conducted on the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts has shown the formation and reduction of surface benzoate to benzaldehyde, highlighting the role of surface chemistry in catalysis and material science. Surface methoxides observed during the reaction suggest significant implications for the development of catalysts and the understanding of reaction mechanisms on surfaces (King & Strojny, 1982).
Material Science and Polymerization
Hyperbranched Aromatic Polyamide Synthesis
Research into the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate has led to the development of hyperbranched aromatic polyamides. These materials, with their unique solubility and molecular weight characteristics, have potential applications in various fields, including coatings, adhesives, and high-performance materials (Yang, Jikei, & Kakimoto, 1999).
Photostabilization and Photochemistry
UV-Filter and Photostabilization Research
Studies on compounds such as benzophenone-3, related to methyl 3-(methoxymethyl)benzoate, have explored their metabolism, potential endocrine-disrupting activity, and implications in photostabilization. This research is crucial for developing safer and more effective UV filters and photostabilizers in consumer products (Watanabe et al., 2015).
Mechanism of Action
The mechanism of action for esters, such as “Methyl 3-methoxybenzoate”, involves various reactions. For instance, they can react with a Grignard reagent to produce a compound. The mechanism begins with a carbide nucleophile from the Grignard reagent reacting with the ester carbonyl carbon to form the tetrahedral intermediate .
Safety and Hazards
“Methyl 3-methoxybenzoate” is classified as a combustible liquid and is harmful if swallowed. It is also harmful to aquatic life . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Relevant Papers There are several relevant papers on similar compounds. For instance, a paper reports a novel synthesis of gefitinib starting from "Methyl 3-hydroxy-4-methoxybenzoate" . Another paper discusses the synthesis of "Methyl 3-methoxy-4-(methoxymethyl)benzoate" .
Properties
IUPAC Name |
methyl 3-(methoxymethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-8-4-3-5-9(6-8)10(11)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBHEZBYHDVOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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